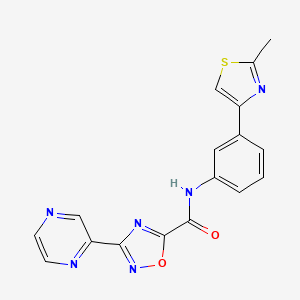

N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(3-(2-Methylthiazol-4-yl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrazine ring and a 2-methylthiazole-substituted phenyl group. This structure combines electron-rich aromatic systems and hydrogen-bonding motifs, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O2S/c1-10-20-14(9-26-10)11-3-2-4-12(7-11)21-16(24)17-22-15(23-25-17)13-8-18-5-6-19-13/h2-9H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNXYHBVWVSDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates multiple heterocyclic structures, including thiazole, pyrazine, and oxadiazole moieties, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. The unique arrangement of its components enhances its interaction with various biological targets, potentially leading to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂N₆O₂S |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1226456-10-5 |

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial activity . For instance, derivatives of 1,3,4-oxadiazole have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that thiazole and pyrazine derivatives can enhance the antimicrobial potency of oxadiazoles by improving their binding affinity to microbial targets .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Notably, oxadiazole derivatives have been reported to inhibit the NF-kB signaling pathway, which is crucial in cancer progression. For example, a similar compound was shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating cell cycle distribution and promoting the cleavage of apoptotic markers like PARP and caspase-3 .

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can interfere with critical signaling pathways such as NF-kB and p53 pathways that are often dysregulated in cancer cells.

- Induction of Apoptosis : The compound has been shown to promote apoptotic processes in various cancer cell lines through intrinsic pathways.

Case Studies

Several studies have investigated the effects of oxadiazole derivatives on cancer cell lines:

- Study on HCC Cells : A derivative similar to this compound exhibited significant antiproliferative effects against HCC cells with IC50 values indicating potent activity .

- Antimycobacterial Activity : Research has also explored the antitubercular properties of oxadiazole-containing compounds, revealing strong inhibition against Mycobacterium bovis BCG strains .

Comparison with Similar Compounds

Structural Similarities and Modifications

The compound shares core features with several analogues, particularly the 1,2,4-oxadiazole-5-carboxamide scaffold. Key structural variations include:

- Heterocyclic Substituents: Pyrazine vs. Thiazole vs. Oxazole: The 2-methylthiazole group in the target compound differs from oxazole-based analogues (e.g., OCM-31), which may influence metabolic stability and target selectivity .

- Aromatic Substituents: Fluorine or trifluoromethyl groups (e.g., OCM-31, OCM-33) enhance lipophilicity and bioavailability compared to the thiazole-containing target compound .

Pharmacological Properties

- GSK-3β Inhibition :

Compounds like OCM-31 (oxazole-based) and OCM-32 (iodo-methoxyphenyl) demonstrate high potency (IC₅₀ < 10 nM) and selectivity for GSK-3β, attributed to their hydrogen-bonding capabilities with kinase active sites. The target compound’s thiazole moiety may confer distinct selectivity profiles due to altered steric interactions . - Antimalarial Activity :

Pyrazine-containing compounds in show efficacy against Plasmodium species, suggesting the target compound’s pyrazine ring could be leveraged for similar applications .

Physicochemical and Pharmacokinetic Profiles

- Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~391 g/mol) is higher than OCM-31 (398 g/mol) and N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (317 g/mol), which may impact solubility and oral bioavailability .

- Trifluoromethyl groups in ’s analogues increase logP values, enhancing blood-brain barrier penetration compared to the target compound’s thiazole group .

Data Table: Key Comparative Metrics

Key Research Findings

- Structural Impact on Activity: Pyrazine and oxadiazole cores are critical for kinase inhibition, while thiazole/oxazole substitutions modulate selectivity . Fluorinated analogues (e.g., OCM-31) exhibit enhanced metabolic stability and target engagement compared to non-fluorinated variants .

- Synthetic Challenges :

- Multi-step syntheses (e.g., ) achieve high purity but require optimization for scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(2-methylthiazol-4-yl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

- Methodology :

- Begin with key intermediates such as ethyl 5-methylpyrazole-3-carboxylate (or analogous precursors) to construct the thiazole and pyrazine moieties.

- Use hydrazinolysis and heterocyclization reactions (e.g., alkaline cyclization with phenyl isothiocyanate) to form the 1,2,4-oxadiazole core .

- Employ alkylation or acylation reactions to attach substituents, optimizing conditions (e.g., solvent, base, temperature) for yield and purity. For example, K₂CO₃ in DMF at room temperature facilitates efficient coupling .

- Confirm purity via thin-layer chromatography (TLC) and characterize intermediates using LC-MS .

Q. How can structural confirmation of this compound and its intermediates be rigorously validated?

- Methodology :

- Combine ¹H NMR and IR spectroscopy to verify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) and regiochemistry .

- Perform elemental analysis to confirm stoichiometry (±0.3% tolerance).

- Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry or tautomeric forms, as demonstrated for similar triazole-oxadiazole hybrids .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology :

- Utilize PASS Online® to predict bioactivity (e.g., kinase inhibition, antimicrobial potential) based on structural analogs .

- Conduct in vitro assays against target enzymes or cell lines (e.g., cancer cells for antiproliferative activity), using reference compounds (e.g., doxorubicin) as controls.

- Perform dose-response studies (IC₅₀ determination) and compare with structurally related derivatives to identify initial structure-activity trends .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's target interactions?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to model binding poses with targets like kinases or receptors. Validate docking protocols using co-crystallized ligands from the PDB .

- Perform molecular dynamics simulations (GROMACS/AMBER) to assess binding stability and identify critical residues for interaction .

- Combine QSAR models with experimental IC₅₀ data to prioritize derivatives for synthesis .

Q. What strategies address low aqueous solubility during formulation studies?

- Methodology :

- Modify the compound via salt formation (e.g., hydrochloride salts) or prodrug design (e.g., esterification of carboxamide groups) .

- Test co-solvent systems (PEG-400, DMSO-water mixtures) or nanoparticle encapsulation to improve bioavailability .

- Monitor stability under physiological pH using HPLC to ensure no degradation during solubility optimization .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

- Methodology :

- Synthesize analogs with variations in the thiazole (e.g., 2-methyl vs. 2-ethyl) and pyrazine (e.g., pyridyl substitution) moieties .

- Evaluate bioactivity across analogs to identify critical pharmacophores. For example, compare logP values (via HPLC) with activity to correlate lipophilicity and potency .

- Use statistical tools (e.g., PCA or clustering algorithms) to analyze multidimensional SAR data .

Q. How should contradictory bioactivity data between computational predictions and experimental results be resolved?

- Methodology :

- Re-examine docking parameters (e.g., grid box size, scoring functions) to ensure alignment with experimental conditions (e.g., pH, cofactors) .

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .

- Investigate off-target effects via pharmacological profiling (e.g., Eurofins BioMAP) to rule out promiscuous binding .

Methodological Notes

- Synthesis Optimization : and highlight the importance of reagent stoichiometry and reaction time in heterocycle formation. For example, excess phenyl isothiocyanate improves triazole-oxadiazole yields .

- Data Reliability : Cross-validate spectral data with multiple techniques (e.g., ¹H NMR + LC-MS) to confirm compound identity, as minor impurities can skew bioactivity results .

- Advanced Characterization : For ambiguous stereochemistry, consider NOESY NMR or ECD (electronic circular dichroism) to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.